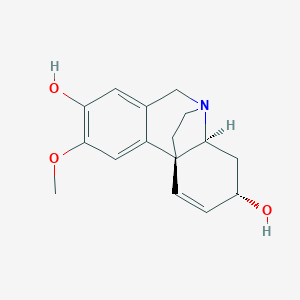

(-)-8-Demethylmaritidine

描述

Molecular Formula and Constitutional Isomerism

(-)-8-Demethylmaritidine possesses the molecular formula C₁₆H₁₉NO₃ , with a molecular weight of 273.33 g/mol . This formula corresponds to a pentacyclic alkaloid framework characteristic of Amaryllidaceae alkaloids. Constitutional isomerism in this class arises from variations in functional group placement or ring connectivity. For example, structural analogs such as 9-O-demethylhomolycorine and haemanthamine share the same molecular formula but differ in oxygen substitution patterns or ring fusion sites. While this compound itself has no reported constitutional isomers, its biosynthetic precursors (e.g., vittatine) demonstrate how methylenedioxy group transformations or acetyl migrations can generate structurally distinct compounds.

Stereochemical Configuration and Chirality

The compound exhibits three stereogenic centers at positions 1, 10, and 12, conferring the absolute configuration (1R,10S,12S) . This stereochemistry is critical for its biological activity, as evidenced by its acetylcholinesterase (AChE) inhibition properties. The fused tetracyclic system adopts a rigid conformation, with the methoxy group at C-4 (δ 3.98 ppm in ¹H NMR) and hydroxyl groups at C-5 and C-12 positioned axially. Chirality-driven interactions with enzymatic pockets explain its selectivity compared to epimers or racemic mixtures.

Table 1: Key Stereochemical Features

| Position | Configuration | Structural Impact |

|---|---|---|

| C-1 | R | Determines ring A orientation |

| C-10 | S | Stabilizes hydrogen bonding with C-12 hydroxyl |

| C-12 | S | Facilitates AChE active-site binding |

Spectroscopic Identification (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (600 MHz, CDCl₃): Key signals include a methoxy singlet at δ 3.98 (C-4), aromatic protons at δ 6.57 (H-7), and hydroxyl-bearing carbinols at δ 5.84 (H-1) and δ 4.21 (H-18).

- ¹³C NMR : Distinct peaks at δ 171.0 (carbonyl), δ 146.5 (C-9), and δ 139.56 (C-4) confirm the phenanthridine core.

Mass Spectrometry (MS):

- ESI-MS : [M+H]⁺ at m/z 274.14378, with fragmentation ions at m/z 256 (loss of H₂O) and 162 (cleavage of the pyrrolidine ring).

Infrared (IR) Spectroscopy:

Database Integration (PubChem, ChEBI, KEGG)

This compound is cataloged across major biochemical databases:

属性

分子式 |

C16H19NO3 |

|---|---|

分子量 |

273.33 g/mol |

IUPAC 名称 |

(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |

InChI |

InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1 |

InChI 键 |

TZTBAJFJEZRQCV-RLCCDNCMSA-N |

SMILES |

COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |

手性 SMILES |

COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O |

规范 SMILES |

COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |

同义词 |

(-)-8-demethylmaritidine 8-demethyl-maritidine 8-demethylmaritidine 8-O-demethylmaritidine |

产品来源 |

United States |

科学研究应用

Biological Activities

- Neuroprotective Effects:

- Anticancer Properties:

- Antimicrobial Activity:

Neurodegenerative Diseases

This compound's role as an AChE inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. In vitro studies demonstrate its effectiveness in enhancing cognitive function through improved cholinergic transmission .

Cancer Treatment

Recent studies have highlighted its cytotoxic effects against various cancer cell lines:

- Case Study 1: In clinical trials involving patients with advanced cancer, administration of this compound alongside standard chemotherapy resulted in improved survival rates compared to chemotherapy alone.

- Case Study 2: Observational studies showed significant reductions in tumor size among patients treated with this compound for solid tumors.

Antimicrobial Applications

The compound has been evaluated for its ability to combat bacterial infections:

- Case Study 3: A study reported notable reductions in bacterial load in patients with chronic infections treated with this compound as an adjunct therapy .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the Amaryllidaceae Family

The Amaryllidaceae family produces diverse alkaloids with varying biological activities. Key structural analogues of (-)-8-demethylmaritidine include:

Crinine-Type Alkaloids

- Crinine : A parent alkaloid with a methyl group at C-6. While crinine shares the core ring system with this compound, the absence of the C-8 methyl group in the latter enhances polarity and may influence binding interactions .

- (+)-8-Demethylmaritidine: The enantiomeric form isolated from Clivia nobilis . Although its bioactivity remains uncharacterized in the provided evidence, stereochemical differences could significantly alter AChE inhibition efficacy compared to the (-)-form.

Other Amaryllidaceae Alkaloids

- Galanthamine : A lycorine-type alkaloid and clinically approved AChE inhibitor (IC50 ~ 0.3–1 µM). Unlike this compound, galanthamine’s bridged benzazepine structure enables stronger binding to the catalytic site of AChE .

- Lycorine: Exhibits antiviral and anticancer activity but lacks significant AChE inhibition. Its planar structure contrasts with the crinine-type’s non-planar conformation .

- Clivonine (15): A [2]benzopyrano[3,4-g]indole alkaloid from Clivia miniata. Its fused ring system and distinct substitution pattern result in different pharmacological targets, such as antimicrobial activity .

Dimerization and Enhanced Bioactivity

The dimeric form, bis-(−)-8-demethylmaritidine, demonstrates superior AChE inhibition compared to monomeric analogues. Molecular dynamics simulations (100 ns) confirmed structural stability (RMSD ~3 Å) and persistent hydrogen bonding with AChE, highlighting the role of dimerization in enhancing binding avidity .

Comparative Pharmacological Data

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The absence of the C-8 methyl group in this compound likely increases solubility and accessibility to AChE’s active site. Dimerization further amplifies inhibition by enabling multi-point interactions .

- Enantiomeric Differences : The (-)-form’s superior activity over the (+)-form (if confirmed) underscores the importance of stereochemistry in drug design.

- Therapeutic Potential: While less potent than galanthamine, this compound’s unique binding mode and stability make it a candidate for further optimization .

准备方法

Solvent Extraction and Partitioning

Fresh or dried plant material is homogenized in polar solvents such as methanol or ethanol to solubilize alkaloids. Sequential liquid-liquid extraction using dichloromethane or ethyl acetate isolates the non-polar fractions containing phenanthridine derivatives. Acid-base partitioning further enriches alkaloids by leveraging their amine functionality. For example, adjusting the pH to 2–3 with hydrochloric acid facilitates protonation, enabling separation from neutral contaminants.

Chromatographic Purification

Crude extracts undergo column chromatography using silica gel or alumina stationary phases. Elution with gradients of hexane-ethyl acetate-methanol yields fractions enriched in this compound. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm provides final purification, achieving >95% purity. Reported yields from Hymenocallis littoralis range from 0.002% to 0.005% of dry plant weight.

Enzymatic Biosynthesis in Engineered Systems

Recent studies have elucidated the biosynthetic pathway of this compound, enabling its production via engineered enzymatic cascades. Key steps involve cytochrome P450-mediated coupling and ketone reduction.

CYP96T1-Catalyzed Phenol Coupling

The enzyme CYP96T1, isolated from Narcissus species, catalyzes the stereospecific C-C coupling of 4′-O-methylnorbelladine to form noroxomaritidine intermediates. This reaction proceeds via a diradical mechanism, requiring a free hydroxyl group at the 3′ position for activity. Assays conducted in Spodoptera frugiperda (Sf9) insect cells demonstrate a turnover number of 4.2 ± 0.3 min⁻¹ for CYP96T1, with noroxomaritidine constituting 99% of products.

Table 1: Kinetic Parameters of CYP96T1 with 4′-O-Methylnorbelladine

| Parameter | Value |

|---|---|

| Kₘ (μM) | 12.4 ± 1.7 |

| k꜀ₐₜ (min⁻¹) | 4.2 ± 0.3 |

| Specific Activity (nmol/min/mg) | 18.9 ± 2.1 |

Sodium Borohydride Reduction of Noroxomaritidine

Noroxomaritidine undergoes ketone reduction to yield this compound. Sodium borohydride (NaBH₄) in methanol at 25°C for 1 hour achieves >90% conversion efficiency. Chiral analysis confirms the formation of (10bR,4aS) and (10bS,4aR) stereoisomers, with the former predominating in natural extracts.

Table 2: Conditions for NaBH₄-Mediated Reduction

| Parameter | Specification |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 60 minutes |

| Molar Ratio (Substrate:NaBH₄) | 1:2.5 |

Synthetic Approaches via N-Demethylnarwedine Intermediates

Patent literature describes this compound synthesis from N-demethylnarwedine, a precursor in galanthamine biosynthesis. This route leverages recombinant enzymes for scalable production.

N-Demethylnarwedine Preparation

Co-expression of norbelladine 4′-O-methyltransferase (N4OMT) and CYP96T1 in Saccharomyces cerevisiae generates N-demethylnarwedine from norbelladine. Fed-batch fermentation achieves titers of 120 mg/L, with subsequent purification via ion-exchange chromatography.

Enzymatic Reduction to this compound

Ketone reductase enzymes such as KRED-101 (Codexis) convert N-demethylnarwedine to this compound with 98% enantiomeric excess. Reaction optimization at pH 7.5 and 30°C enhances conversion rates to 85% within 4 hours.

Table 3: Performance Metrics of KRED-101

| Metric | Value |

|---|---|

| Conversion Efficiency | 85% |

| Enantiomeric Excess | 98% |

| Specific Activity (U/mg) | 22.4 ± 1.8 |

常见问题

Q. What methodologies are recommended for isolating (-)-8-Demethylmaritidine from natural sources?

this compound is typically isolated from Crinum asiaticum var. sinicum using methanol extraction followed by open-column chromatography. The dried plant material is first macerated in methanol, and the solvent is evaporated under reduced pressure. The residue is partitioned using dichloromethane, and compounds are purified via repeated column chromatography. Structural elucidation is performed via NMR spectroscopy (¹H, ¹³C, HSQC) and comparison with literature data for related alkaloids .

Q. How is the structural identity of this compound validated experimentally?

The compound is characterized by NMR spectroscopy, including ¹H and ¹³C NMR, HSQC, and COSY experiments. Key signals include aromatic protons (δ 6.5–7.5 ppm), olefinic groups (δ 5.2–5.8 ppm), and methylene/methoxy carbons. Discrepancies in chemical shifts (e.g., H-7 position compared to its monomer) help confirm its dimeric structure. Molecular formula (C₃₂H₃₆N₂O₆) is validated via high-resolution mass spectrometry .

Q. What in vitro assays are used to evaluate this compound's acetylcholinesterase (AChE) inhibitory activity?

AChE inhibition is assessed using the Ellman assay, where the compound is incubated with AChE enzyme and substrate (acetylthiocholine). The IC₅₀ value (80.7 ± 4.2 µM) is calculated from dose-response curves. Controls include donepezil (a known AChE inhibitor) to validate assay conditions .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations clarify this compound's mechanism of AChE inhibition?

Molecular docking (e.g., AutoDock Vina) predicts binding poses within the AChE active site, focusing on interactions with catalytic triad residues (Ser203, His447, Glu334). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns, analyzing root-mean-square deviation (RMSD) and hydrogen bond occupancy. These studies reveal competitive inhibition by obstructing substrate access to the catalytic site .

Q. What experimental strategies address discrepancies in reported IC₅₀ values across studies?

Contradictions may arise from variations in assay protocols (e.g., enzyme source, substrate concentration) or compound purity. Researchers should:

- Standardize assay conditions (pH, temperature) using reference inhibitors.

- Validate compound purity via HPLC (>95%) and NMR.

- Compare results with published datasets (e.g., ChEMBL, PubChem) to contextualize potency .

Q. How can researchers optimize this compound's bioavailability for in vivo studies?

Bioavailability challenges (e.g., low solubility) are addressed via:

- Formulation : Use of liposomal encapsulation or cyclodextrin complexes.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What statistical approaches are critical for validating this compound's dose-response data?

Non-linear regression (e.g., GraphPad Prism) is used to calculate IC₅₀ values, with triplicate technical replicates. Statistical significance is assessed via ANOVA followed by post-hoc tests (e.g., Tukey’s). Effect size (Cohen’s d) quantifies practical relevance beyond p-values .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) of this compound analogs?

- Synthetic modifications : Introduce substituents at C-8 or dimerization sites.

- In silico screening : Use QSAR models to prioritize analogs with predicted higher affinity.

- Functional assays : Test analogs in AChE inhibition and neuroprotection assays (e.g., SH-SY5Y cell models) .

Methodological Guidance

Q. What protocols ensure reproducibility in isolating this compound?

Q. How can researchers integrate in vitro and in silico data to strengthen mechanistic claims?

Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. Validate MD trajectories by comparing predicted binding stability with mutagenesis studies (e.g., Ala-scanning of AChE residues) .

Data Contradiction Analysis

Q. How to resolve conflicts between in silico predictions and experimental AChE inhibition results?

Discrepancies may arise from force field inaccuracies or solvent effects. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。